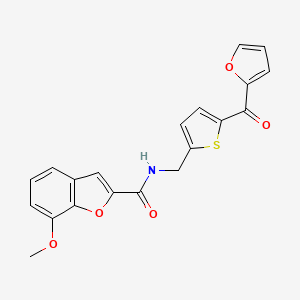

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c1-24-15-5-2-4-12-10-16(26-19(12)15)20(23)21-11-13-7-8-17(27-13)18(22)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIVGHZRZJNGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the key intermediates, such as furan-2-carbonyl chloride and thiophen-2-ylmethylamine. These intermediates are then subjected to a series of reactions, including acylation and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different chemical and biological properties.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce more stable and less reactive compounds .

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

a) 7-Methoxybenzofuran-2-carboxamide Derivatives

- N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22, ): Structural Differences: Lacks the thiophene-furan carbonyl side chain; instead, it has a 4-methoxybenzyl group and N-methoxy-N-methyl substitution. Synthesis: Achieved via EDCI/DMAP-mediated coupling (25% yield, 89% purity), contrasting with the likely more complex coupling steps required for the target compound .

5-Bromo- and 5,7-Dichlorobenzofuran-2-carboxylic Acid Derivatives () :

b) Thiophene- and Furan-Containing Analogues

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Structural Overlap: Shares the thiophene-carboxamide backbone but lacks the fused benzofuran system and furan-2-carbonyl substituent. Crystal Packing: Exhibits weak C–H⋯O/S interactions and dihedral angles of 8.5–13.5° between aromatic rings, similar to the target compound’s expected conformational flexibility . Biological Relevance: Demonstrated genotoxicity in human cells, suggesting that the thiophene-carboxamide scaffold requires careful optimization to mitigate off-target effects .

Functional Analogues with Diverse Heterocycles

Key Data Table

Research Implications

- Future Directions : Structure-activity relationship (SAR) studies focusing on substituent optimization (e.g., replacing methoxy with halogens or bioisosteres) could enhance bioavailability and safety.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

- Furan and Thiophene Rings : These heterocycles contribute to the compound's unique electronic properties and potential reactivity.

- Carboxamide Functional Group : This group is known for enhancing solubility and biological activity.

- Methoxy Substituent : The presence of a methoxy group may influence the compound's interaction with biological targets.

This compound interacts with various molecular targets, potentially modulating enzymatic activities. Its mechanism may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit prolyl hydroxylase enzymes, which play a role in stabilizing hypoxia-inducible factors (HIFs). This stabilization can enhance cellular responses under low oxygen conditions, suggesting applications in cancer therapy and ischemic diseases.

1. Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting HIF pathways. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited. Related compounds have shown efficacy against various bacterial strains .

3. Neuroprotective Effects

Recent studies on benzofuran derivatives indicate potential neuroprotective effects against amyloid-beta-induced cytotoxicity, relevant for Alzheimer's disease research. The structural similarities suggest that this compound might exhibit similar protective effects in neuronal models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.